molecular formula C11H12N2 B13445518 1,2,3,4-Tetrahydro-beta-carboline-13C,d2

1,2,3,4-Tetrahydro-beta-carboline-13C,d2

Cat. No.: B13445518
M. Wt: 175.23 g/mol
InChI Key: CFTOTSJVQRFXOF-PCXFDFCJSA-N
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Description

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C10(13C)H10D2N2, and it has a molecular weight of 175.23 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound involves the same Pictet-Spengler reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted beta-carbolines and dihydro-beta-carbolines, which have distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving metabolic pathways and environmental monitoring.

Properties

Molecular Formula

C11H12N2

Molecular Weight

175.23 g/mol

IUPAC Name

1,1-dideuterio-2,3,4,9-tetrahydro(213C)pyridino[3,4-b]indole

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2

InChI Key

CFTOTSJVQRFXOF-PCXFDFCJSA-N

Isomeric SMILES

[2H][13C]1(C2=C(CCN1)C3=CC=CC=C3N2)[2H]

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3N2

Origin of Product

United States

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